molecular formula C19H18N2O3S2 B2559635 N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 2034483-36-6

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2559635
CAS No.: 2034483-36-6
M. Wt: 386.48
InChI Key: ITNFMYXFUQLTCW-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a structurally complex molecule featuring a central 2-hydroxyethyl core substituted with thiophen-2-yl and thiophen-3-yl groups, linked via an ethanediamide (oxalamide) bridge to a 3-methylphenyl moiety. The hydroxyethyl group may enhance solubility and hydrogen-bonding interactions, while the thiophene rings contribute to π-stacking and electronic properties.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-4-2-5-15(10-13)21-18(23)17(22)20-12-19(24,14-7-9-25-11-14)16-6-3-8-26-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNFMYXFUQLTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between thiophene derivatives and ethanediamide precursors. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(3-methylphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic or functional outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with analogous molecules featuring thiophene, amide, or aromatic substituents, based on structural and functional similarities (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Key Structural Features Biological Activity Synthesis Method Key References
Target Compound C₂₀H₁₈N₂O₃S₂ 2-hydroxyethyl, dual thiophene substituents, ethanediamide bridge, 3-methylphenyl Not reported Likely multi-step amidation
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ Thiophen-2-yl, cyano group, acetamide Not reported Two-step: acetyl chloride + aminothiophene reaction
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Thiophene-2-carboxamide, nitro group Antibacterial, antifungal Reflux in acetonitrile
N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide C₁₅H₁₂N₂O₄S Acetylthiophene, phthalimidoacetamide Intermediate for further synthesis One-step from 3-acetylthiophen-2-amine

Structural and Conformational Differences

  • Thiophene Substitution: The target compound uniquely incorporates both thiophen-2-yl and thiophen-3-yl groups, whereas analogs like N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and N-(2-Nitrophenyl)thiophene-2-carboxamide feature single thiophene rings.
  • Hydroxyethyl Group: Unlike nitro- or cyano-substituted analogs, the hydroxyethyl group in the target compound could enhance solubility and hydrogen-bonding capacity, similar to hydroxy-substituted N-aromatic amides (e.g., N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide in ).
  • Ethanediamide Bridge: The ethanediamide (N,N'-disubstituted oxalamide) linkage distinguishes the target compound from simpler acetamide or carboxamide derivatives. Such bridges are known to influence conformational rigidity and intermolecular interactions .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding : The hydroxyethyl group in the target compound may form intramolecular or intermolecular hydrogen bonds, similar to the S(6) ring motifs observed in N-(2-Nitrophenyl)thiophene-2-carboxamide .
  • Dihedral Angles : In N-(2-Nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.50–13.53°) influence molecular packing and supramolecular interactions . The target compound’s dihedral angles (unreported) could similarly affect its crystallinity or solubility.

Biological Activity

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(3-methylphenyl)ethanediamide, a compound with the CAS number 1251577-29-3, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its anti-tumor activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of approximately 310.4 g/mol. The structure features thiophene rings which are known for their contributions to biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃S₂
Molecular Weight310.4 g/mol
CAS Number1251577-29-3

Anti-Tumor Activity

Recent studies have highlighted the potential of thiophene derivatives, including our compound of interest, as dual inhibitors of the PI3Kα/mTOR pathway, which is crucial in cancer cell proliferation and survival.

  • Mechanism of Action :
    • The compound acts by inhibiting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines.
  • In Vitro Studies :
    • A study evaluated the anti-tumor effects of related thiophene derivatives against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most potent derivative demonstrated IC50 values of 0.20 µM for A549, 1.25 µM for MCF-7, and 1.03 µM for HeLa cells .
  • Cell Cycle Arrest and Apoptosis :
    • The compound has been shown to induce G0/G1 phase arrest in A549 cells, suggesting a mechanism that prevents cells from progressing through the cell cycle, thereby reducing tumor growth .

Other Biological Activities

While anti-tumor activity is a primary focus, compounds with similar structures have also been investigated for other biological effects:

  • Anti-inflammatory Properties : Some thiophene derivatives exhibit inhibition of cyclooxygenase enzymes (COX), suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Certain derivatives have shown promise against bacterial strains, indicating a broad spectrum of biological activity.

Case Study 1: Dual PI3Kα/mTOR Inhibitors

In a comprehensive study on substituted thiophene derivatives, researchers synthesized several compounds and assessed their anti-tumor efficacy. The study found that modifications to the thiophene structure significantly impacted biological activity, with some compounds exhibiting enhanced potency compared to established inhibitors .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that specific substitutions on the thiophene rings could enhance binding affinity to target proteins involved in tumor growth pathways. This information is crucial for future drug design efforts aimed at optimizing therapeutic efficacy while minimizing side effects .

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